GZD824

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

HQP1351 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with various biological targets.

Biology: Employed in research to understand the mechanisms of resistance in chronic myeloid leukemia and other cancers.

Medicine: Investigated for its therapeutic potential in treating chronic myeloid leukemia, acute myeloid leukemia, acute lymphoblastic leukemia, and solid tumors such as gastrointestinal stromal tumors .

作用機序

HQP1351は、慢性骨髄性白血病におけるフィラデルフィア染色体異常の結果である融合タンパク質であるBCR-ABLチロシンキナーゼを阻害することにより、その効果を発揮します。この化合物は、BCR-ABLタンパク質のATP結合部位に結合し、そのリン酸化を阻害し、その後の下流シグナル伝達経路の活性化を阻害します。 この阻害は、癌細胞の増殖を抑制し、白血病細胞のアポトーシスを誘導します .

類似の化合物との比較

類似の化合物

ポナチニブ: 第一世代および第二世代の阻害剤に対する耐性を有する慢性骨髄性白血病の治療に使用される、もう1つの第三世代BCR-ABLチロシンキナーゼ阻害剤。

HQP1351の独自性

HQP1351は、慢性骨髄性白血病の治療において大きな課題である、T315I変異によって付与される耐性を克服する能力においてユニークです。 その有効性と安全性プロファイルは、他のチロシンキナーゼ阻害剤に失敗した患者にとって有望な治療オプションとなります .

準備方法

合成経路と反応条件

HQP1351の合成は、重要な中間体の形成と、特定の条件下でのそれらの後続の反応を含む複数のステップを伴います。詳細な合成経路と反応条件は、所有権があり、公の文献では完全には開示されていません。 合成は、高純度と高収率で目的の分子構造を形成することを保証するために、高度な有機化学技術を伴うことが知られています .

工業生産方法

HQP1351の工業生産は、化合物の品質と一貫性を保証するために、医薬品製造品質管理(GMP)に従います。生産プロセスには、効率と費用対効果のために最適化された、大規模合成、精製、および製剤化のステップが含まれます。 正確な工業的方法は、所有権があり、特許で保護されています .

化学反応の分析

反応の種類

HQP1351は、次のようなさまざまな化学反応を起こします。

酸化: 化合物はある条件下で酸化されて、酸化された誘導体を形成することができます。

還元: HQP1351は、還元されて、還元された誘導体を形成することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応を促進するためのさまざまな触媒が含まれます。 これらの反応の条件は、目的の生成物を得るために慎重に制御されます .

形成される主要な生成物

科学研究への応用

HQP1351は、次のような幅広い科学研究への応用を持っています。

化学: チロシンキナーゼ阻害剤の挙動とそのさまざまな生物学的標的との相互作用を研究するためのモデル化合物として使用されます。

生物学: 慢性骨髄性白血病およびその他の癌における耐性メカニズムを理解するための研究で使用されます。

医学: 慢性骨髄性白血病、急性骨髄性白血病、急性リンパ性白血病、および胃腸間質腫瘍などの固形腫瘍の治療における治療の可能性について調査されています .

類似化合物との比較

Similar Compounds

Ponatinib: Another third-generation BCR-ABL tyrosine kinase inhibitor used to treat chronic myeloid leukemia with resistance to first- and second-generation inhibitors.

Asciminib: A novel allosteric inhibitor of BCR-ABL that binds to the myristoyl-binding site of the protein

Uniqueness of HQP1351

HQP1351 is unique in its ability to overcome resistance conferred by the T315I mutation, which is a significant challenge in the treatment of chronic myeloid leukemia. Its efficacy and safety profile make it a promising therapeutic option for patients who have failed other tyrosine kinase inhibitors .

特性

IUPAC Name |

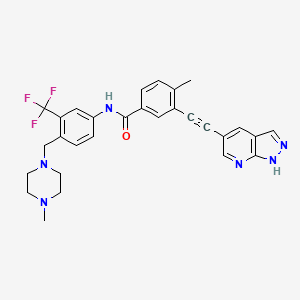

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKBVRDEOITLRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257628-77-5 |

Source

|

| Record name | Olverembatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HQP1351 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLVEREMBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)

![1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione](/img/structure/B1192867.png)